trans-4-(Boc-amino)cyclohexanecarboxylic acid
Overview
Description
trans-4-(Boc-amino)cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Mechanism of Action
Target of Action
A similar compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is known to inhibit plasmin-induced fibrinolysis . It’s used as a lysine analogue to characterize binding sites in plasminogen .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to its analogues, potentially inhibiting certain biochemical reactions or pathways .
Biochemical Pathways
Given its structural similarity to trans-4-(aminomethyl)cyclohexanecarboxylic acid, it may be involved in the regulation of fibrinolysis .
Result of Action
Based on its structural similarity to trans-4-(aminomethyl)cyclohexanecarboxylic acid, it may have antifibrinolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . The process can be carried out in a one-pot manner with a trans ratio of more than 75% . The reaction conditions are mild, and the process uses low hydrogen pressure, making it suitable for industrial applications .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the isomerization of intermediates followed by neutralization and crystallization steps . The process ensures high purity and yield, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Boc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of cyclohexanecarboxylic acid, such as ketones, alcohols, and substituted amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Boc-amino)cyclohexanecarboxylic acid is used as a building block for the synthesis of peptides and other complex molecules. Its Boc-protected amino group makes it a valuable intermediate in solid-phase peptide synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists. It serves as a precursor for the development of pharmaceuticals and other bioactive compounds .
Medicine: In medicine, this compound is utilized in the development of drugs targeting various diseases. Its derivatives have shown potential in treating conditions such as cancer and neurological disorders .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Comparison with Similar Compounds
trans-4-aminocyclohexanecarboxylic acid: A similar compound without the Boc protection, used in similar synthetic applications.
cis-4-(Boc-amino)cyclohexanecarboxylic acid: The cis isomer of the compound, which has different stereochemistry and potentially different reactivity.
trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid: A derivative with an additional methyl group, used in specialized synthetic applications.
Uniqueness: trans-4-(Boc-amino)cyclohexanecarboxylic acid is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. This protection allows for controlled deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMRDHPZQHAXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967876, DTXSID401194773 | |
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130309-46-5, 53292-89-0, 53292-90-3 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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